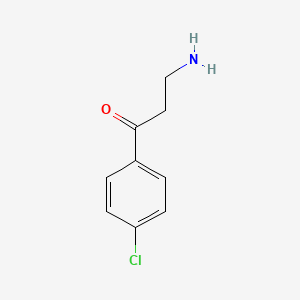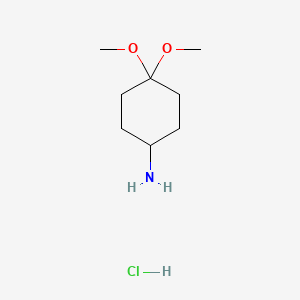
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one is an organic compound with the molecular formula C10H7Cl3O It is a cyclobutanone derivative characterized by the presence of two chlorine atoms at the 2-position and a 4-chlorophenyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one typically involves the cycloaddition reaction of appropriate precursors. One common method is the [2+2] cycloaddition of dichloroketene with 4-chlorostyrene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the cycloaddition process, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amino derivatives, thiol derivatives
Applications De Recherche Scientifique
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development. Its derivatives may serve as lead compounds for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-3-phenylcyclobutanone: Similar in structure but lacks the 4-chlorophenyl group.
2,2-Dichloro-3-(2-fluorophenyl)cyclobutan-1-one: Contains a fluorine atom instead of a chlorine atom at the 4-position.
Uniqueness
2,2-Dichloro-3-(4-chlorophenyl)cyclobutan-1-one is unique due to the presence of both chlorine atoms and the 4-chlorophenyl group. This combination of substituents imparts distinct reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.
Propriétés
Formule moléculaire |
C10H7Cl3O |
|---|---|
Poids moléculaire |
249.5 g/mol |
Nom IUPAC |
2,2-dichloro-3-(4-chlorophenyl)cyclobutan-1-one |
InChI |
InChI=1S/C10H7Cl3O/c11-7-3-1-6(2-4-7)8-5-9(14)10(8,12)13/h1-4,8H,5H2 |
Clé InChI |
CNAORYVJXVGZQW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C1=O)(Cl)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{5H,7H-furo[3,4-b]pyridin-5-yl}aceticacid](/img/structure/B13606511.png)





![rac-methyl(1R,3R,5R)-6-azabicyclo[3.2.1]octane-3-carboxylatehydrochloride](/img/structure/B13606554.png)


